
1,4-Dibromo-2-(3-bromophenoxy)benzene
概要
説明
1,4-Dibromo-2-(3-bromophenoxy)benzene: is a brominated organic compound with the molecular formula C12H7Br3O . It is a member of the bromophenoxybenzene family and is known for its applications as a brominated flame retardant and environmental pollutant. The compound is characterized by the presence of three bromine atoms attached to a benzene ring, making it a polybrominated diphenyl ether.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-(3-bromophenoxy)benzene can be synthesized through various synthetic routes. One common method involves the bromination of 2-(3-bromophenoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as chloroform or carbon tetrachloride and is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1,4-Dibromo-2-(3-bromophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of less brominated or debrominated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Major Products:
Substitution: Formation of phenoxy derivatives with different substituents.
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of less brominated or debrominated benzene derivatives.
科学的研究の応用
1,4-Dibromo-2-(3-bromophenoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor and its impact on aquatic life.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism and toxicity of brominated flame retardants.
Industry: Employed as a flame retardant in various materials, including textiles, plastics, and electronics, to enhance fire resistance.
作用機序
The mechanism of action of 1,4-dibromo-2-(3-bromophenoxy)benzene involves its interaction with molecular targets and pathways in biological systems. As a brominated flame retardant, it can interfere with the normal functioning of endocrine systems by mimicking or blocking hormone activity. The compound can bind to hormone receptors, disrupt hormone synthesis, and alter gene expression, leading to various physiological effects . Additionally, its brominated structure allows it to interact with cellular membranes and proteins, potentially causing oxidative stress and cellular damage.
類似化合物との比較
- 1,2-Dibromo-4-(3-bromophenoxy)benzene
- 1,3-Dibromo-2-(3-bromophenoxy)benzene
- 2,4-Dibromo-1-(3-bromophenoxy)benzene
Comparison: 1,4-Dibromo-2-(3-bromophenoxy)benzene is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different substitution and oxidation behaviors due to the position of the bromine atoms on the benzene ring . This uniqueness makes it a valuable compound for studying the effects of bromination on chemical and biological properties.
特性
IUPAC Name |
1,4-dibromo-2-(3-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-2-1-3-10(6-8)16-12-7-9(14)4-5-11(12)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOBKVBAFJQQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60783706 | |
| Record name | 1,4-Dibromo-2-(3-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60783706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337513-75-4 | |
| Record name | 2,3',5-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dibromo-2-(3-bromophenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60783706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',5-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13DI44235H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


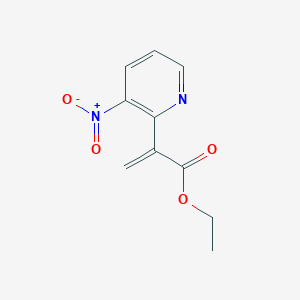


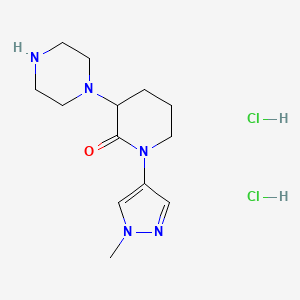
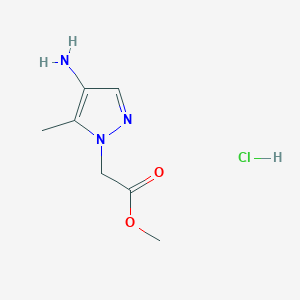


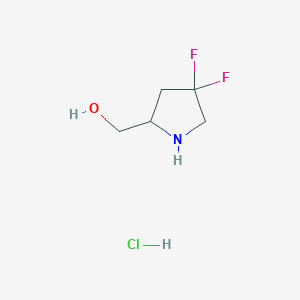

![6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride](/img/structure/B1430535.png)
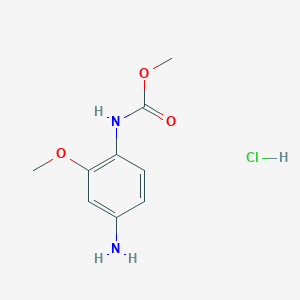
![3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1430538.png)

![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride](/img/structure/B1430540.png)
